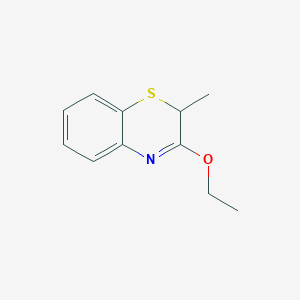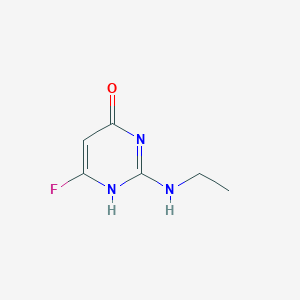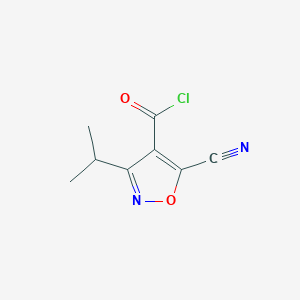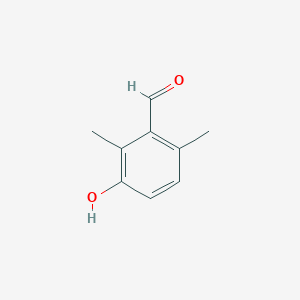
3-(4-Bromophenyl)-5-methyl-4-phenylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromophenyl)-5-methyl-4-phenylisoxazole is a chemical compound that belongs to the class of isoxazole derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromophenyl)-5-methyl-4-phenylisoxazole is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways. It has been found to inhibit the activity of COX-2 by binding to its active site. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Bromophenyl)-5-methyl-4-phenylisoxazole can modulate various biochemical and physiological processes. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, it has been found to protect neurons from oxidative stress-induced damage by reducing the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-Bromophenyl)-5-methyl-4-phenylisoxazole in lab experiments is its potent pharmacological effects. It can be used to study various signaling pathways and their role in regulating cellular processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound to avoid any adverse effects.
Direcciones Futuras
There are several future directions for the study of 3-(4-Bromophenyl)-5-methyl-4-phenylisoxazole. One potential direction is to investigate its potential as a therapeutic agent for various inflammatory and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, further studies are needed to evaluate its safety and toxicity in vivo.
In conclusion, 3-(4-Bromophenyl)-5-methyl-4-phenylisoxazole is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its potent pharmacological effects make it a valuable tool for studying various signaling pathways and their role in regulating cellular processes. Further research is needed to fully understand its mechanism of action and evaluate its safety and toxicity in vivo.
Aplicaciones Científicas De Investigación
3-(4-Bromophenyl)-5-methyl-4-phenylisoxazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. Studies have shown that it can inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
Propiedades
Número CAS |
181697-19-8 |
|---|---|
Fórmula molecular |
C16H12BrNO |
Peso molecular |
314.18 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)-5-methyl-4-phenyl-1,2-oxazole |
InChI |
InChI=1S/C16H12BrNO/c1-11-15(12-5-3-2-4-6-12)16(18-19-11)13-7-9-14(17)10-8-13/h2-10H,1H3 |
Clave InChI |
OTGYRRGOZRCIPW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
SMILES canónico |
CC1=C(C(=NO1)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Sinónimos |
3-(4-BROMO-PHENYL)-5-METHYL-4-PHENYL-ISOXAZOLE |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Methylamino)benzoyl]oxidanium](/img/structure/B66950.png)
![5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride](/img/structure/B66952.png)

![6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide](/img/structure/B66959.png)





![4-(7-methyl-1H-benzo[d]imidazol-1-yl)butanenitrile](/img/structure/B66968.png)


![6,6-Difluorobicyclo[3.2.0]heptan-2-one](/img/structure/B66973.png)